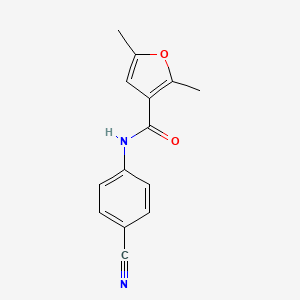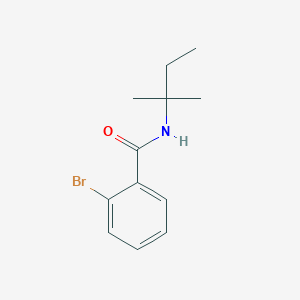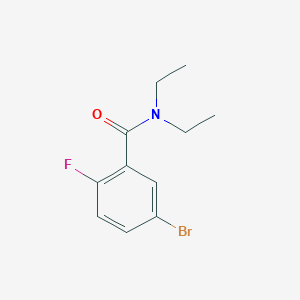
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in pre-clinical studies for its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide exerts its therapeutic effects by modulating various cellular pathways, including the NF-κB pathway, Nrf2 pathway, and PI3K/Akt/mTOR pathway. N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide activates the Nrf2 pathway, which is involved in the cellular defense against oxidative stress. N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have several biochemical and physiological effects. In pre-clinical studies, N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to reduce inflammation, inhibit the growth of cancer cells, and protect against oxidative stress. N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in lab experiments is its broad range of therapeutic applications. N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have low toxicity in pre-clinical studies.
One of the limitations of using N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in certain experimental settings. Additionally, the pharmacokinetics and pharmacodynamics of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide are not yet fully understood, which may limit its clinical translation.
Orientations Futures
There are several future directions for research on N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide. One area of interest is the development of more soluble forms of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide that can be administered more easily in experimental settings. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in order to optimize its clinical translation. Finally, there is a need for more pre-clinical and clinical studies to explore the potential therapeutic applications of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in various diseases.
Méthodes De Synthèse
The synthesis of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide involves the reaction of methyl 2,5-dimethylfuran-3-carboxylate with 4-cyanobenzenesulfonyl chloride in the presence of triethylamine to yield the intermediate methyl 2,5-dimethylfuran-3-carboxylate-4-cyanobenzenesulfonate. This intermediate is then reacted with imidazole to obtain N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In pre-clinical studies, N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and protecting against oxidative stress.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-7-13(10(2)18-9)14(17)16-12-5-3-11(8-15)4-6-12/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYLZUPNQCTZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)

![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)




![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)


